molecular formula C7H11N3O4S B15058271 1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole

1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole

Cat. No.: B15058271
M. Wt: 233.25 g/mol
InChI Key: ZYQZMXYVMXPJBB-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole is a complex organic compound with a unique structure that includes both nitro and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. The key steps include nitration, sulfonylation, and methylation reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. Advanced techniques such as microwave-assisted synthesis and catalytic processes are employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The sulfonyl group can be reduced to a thiol.

    Substitution: The methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are frequently used.

Major Products Formed

The major products formed from these reactions include amines, thiols, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The sulfonyl group can also participate in various biochemical pathways, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-4-(methylsulfonyl)-1H-imidazole: Lacks the nitro group, resulting in different chemical properties and applications.

    1,2-Dimethyl-5-nitro-1H-imidazole:

Uniqueness

1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H11N3O4S

Molecular Weight

233.25 g/mol

IUPAC Name

1,2-dimethyl-4-(methylsulfonylmethyl)-5-nitroimidazole

InChI

InChI=1S/C7H11N3O4S/c1-5-8-6(4-15(3,13)14)7(9(5)2)10(11)12/h4H2,1-3H3

InChI Key

ZYQZMXYVMXPJBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C)[N+](=O)[O-])CS(=O)(=O)C

Origin of Product

United States

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